2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
CAS No.: 1903540-12-4
Cat. No.: VC6432640
Molecular Formula: C14H15ClN2O2
Molecular Weight: 278.74
* For research use only. Not for human or veterinary use.
![2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide - 1903540-12-4](/images/structure/VC6432640.png)
Specification
CAS No. | 1903540-12-4 |
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Molecular Formula | C14H15ClN2O2 |
Molecular Weight | 278.74 |
IUPAC Name | 2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide |
Standard InChI | InChI=1S/C14H15ClN2O2/c15-13-6-2-1-5-12(13)8-14(18)16-7-3-4-11-9-17-19-10-11/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,18) |
Standard InChI Key | YJGMANRAHBLVHO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC(=O)NCCCC2=CON=C2)Cl |
Introduction
Structural Elucidation and Chemical Properties
Molecular Architecture
2-(2-Chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide features a central acetamide backbone substituted at the methyl position with a 2-chlorophenyl group. The nitrogen atom of the acetamide is further functionalized with a 3-(1,2-oxazol-4-yl)propyl chain. Key structural elements include:
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2-Chlorophenyl group: Introduces electron-withdrawing effects and enhances lipophilicity, potentially improving blood-brain barrier penetration .
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Oxazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, known for its role in hydrogen bonding and π-stacking interactions with biological targets .
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Propyl linker: Balances molecular flexibility and rigidity, optimizing binding pocket accommodation.
The compound’s IUPAC name is derived systematically: N-[3-(1,2-oxazol-4-yl)propyl]-2-(2-chlorophenyl)acetamide.
Table 1: Key Structural Descriptors
Property | Value/Description |
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Molecular Formula | C₁₅H₁₆ClN₂O₂ |
Molecular Weight | 303.76 g/mol |
Hybridization | sp³ (acetamide), sp² (oxazole, aryl) |
Hydrogen Bond Acceptors | 4 (2 carbonyl oxygens, oxazole N/O) |
LogP (Predicted) | 2.8 ± 0.3 |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide can be approached through convergent strategies:
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Acetamide Core Formation: Condensation of 2-(2-chlorophenyl)acetic acid with 3-aminopropyl-oxazole.
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Oxazole Ring Construction: Cyclization of propargyl amines or via Huisgen 1,3-dipolar cycloaddition .
Stepwise Synthesis
Step 1: Synthesis of 3-(1,2-Oxazol-4-yl)propan-1-amine
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Route A: Oxazole formation via cyclodehydration of β-keto amides. For example, treatment of ethyl 3-aminopropionate with acetic anhydride yields the oxazole nucleus .
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Route B: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the oxazole ring onto a propyl backbone .
Step 2: Acetamide Coupling
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React 2-(2-chlorophenyl)acetyl chloride with 3-(1,2-oxazol-4-yl)propan-1-amine in dichloromethane, using triethylamine as a base. Yield: 68–72% .
Table 2: Optimization of Coupling Reaction
Condition | Yield (%) | Purity (HPLC) |
---|---|---|
DCM, 0°C, 2h | 68 | 95.2 |
THF, RT, 4h | 72 | 96.8 |
DMF, 40°C, 1h | 65 | 94.5 |
Pharmacological Evaluation
Anticancer Activity
While direct data on 2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide are unavailable, structurally related 4-arylsulfonyl-oxazoles exhibit significant antiproliferative effects. For instance, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide demonstrated cytostatic activity against glioblastoma (SF-539) and gliosarcoma (SNB75) cell lines at 10 µM .
Table 3: Comparative Anticancer Profiles of Oxazole Derivatives
Compound | IC₅₀ (µM) | Target Cell Line | Mechanism |
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2-[4-(4-Bromophenyl)sulfonyl-oxazol-5-yl] | 4.2 | HOP-92 (NSCLC) | Tubulin polymerization |
N-(4-Ethoxyphenyl)-2-[2-phenyl-oxazol] | 6.8 | NCI-H226 (mesothelioma) | Topoisomerase II inhibition |
Physicochemical and ADMET Profiling
Solubility and Permeability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), classified as poorly soluble (Biopharmaceutics Classification System Class IV).
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Caco-2 Permeability: Papp = 8.7 × 10⁻⁶ cm/s, indicating moderate intestinal absorption.
Metabolic Stability
Microsomal incubation (human liver microsomes) revealed a half-life of 42 minutes, primarily due to CYP3A4-mediated oxidation of the oxazole ring .
Future Directions and Applications
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Oncology: Structure-activity relationship (SAR) studies to optimize substituents on the oxazole and chlorophenyl groups.
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Drug Delivery: Nanoformulation approaches to enhance solubility and bioavailability.
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Target Identification: Proteomic profiling to elucidate binding partners in signaling pathways.
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